2-(Cyclopropylmethoxy)-4-methylbenzaldehyde
Description
2-(Cyclopropylmethoxy)-4-methylbenzaldehyde is a benzaldehyde derivative featuring a cyclopropylmethoxy group (-OCH₂C₃H₅) at the 2-position and a methyl group (-CH₃) at the 4-position of the aromatic ring. Its molecular formula is C₁₂H₁₄O₂, with a molecular weight of 190.24 g/mol. This compound is likely utilized as an intermediate in pharmaceutical synthesis, given the prevalence of cyclopropylmethoxy groups in bioactive molecules (e.g., roflumilast, a PDE4 inhibitor) . The aldehyde functional group at the 1-position makes it reactive in nucleophilic additions and condensations, enabling its use in constructing complex heterocycles or drug candidates.
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-4-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9-2-5-11(7-13)12(6-9)14-8-10-3-4-10/h2,5-7,10H,3-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNISDIDMVGFBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)OCC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-4-methylbenzaldehyde typically involves the following steps:
Formation of Cyclopropylmethanol: Cyclopropylmethanol can be synthesized from cyclopropylcarbinol through a reduction process.
Etherification: Cyclopropylmethanol is then reacted with 4-methylphenol in the presence of a base such as sodium hydride to form 2-(Cyclopropylmethoxy)-4-methylphenol.
Formylation: The final step involves the formylation of 2-(Cyclopropylmethoxy)-4-methylphenol using a reagent like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-4-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 2-(Cyclopropylmethoxy)-4-methylbenzoic acid.
Reduction: 2-(Cyclopropylmethoxy)-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(Cyclopropylmethoxy)-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-4-methylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The cyclopropylmethoxy group may also influence the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(Cyclopropylmethoxy)-4-methylbenzaldehyde can be compared to related benzaldehyde derivatives, focusing on substituent effects, reactivity, and applications. Key compounds include:
2-(Cyclopropylmethoxy)-4-methoxybenzaldehyde
- Molecular Formula : C₁₂H₁₄O₃
- Key Differences : Replaces the 4-methyl group with a methoxy (-OCH₃) group.
- Impact :
- The methoxy group is electron-withdrawing via resonance, reducing electron density at the aromatic ring compared to the methyl group (electron-donating via induction). This alters reactivity in electrophilic substitutions or condensations.
- Increased polarity due to the methoxy group may enhance solubility in polar solvents .
4-(Cyclopropylmethoxy)benzaldehyde
- Molecular Formula : C₁₁H₁₂O₂
- Key Differences : Cyclopropylmethoxy group at the 4-position instead of the 2-position.
- Impact :
2-Chloro-4-methylbenzaldehyde
- Molecular Formula : C₈H₇ClO
- Key Differences : Replaces the cyclopropylmethoxy group with a chloro (-Cl) substituent.
- Impact: The chloro group is strongly electron-withdrawing, making the aldehyde more electrophilic and reactive toward nucleophiles (e.g., in Knoevenagel condensations). Lower molecular weight and reduced steric bulk compared to the cyclopropylmethoxy analog may facilitate higher volatility .
2-Hydroxy-4-methoxybenzaldehyde
- Molecular Formula : C₈H₈O₃
- Key Differences : Features a hydroxy (-OH) group at the 2-position and methoxy at the 4-position.
- Impact :
4-Methoxybenzaldehyde (p-Anisaldehyde)
- Molecular Formula : C₈H₈O₂
- Key Differences : Lacks the cyclopropylmethoxy and methyl groups.
- Impact :
Table 1. Comparative Analysis of Key Benzaldehyde Derivatives
| Compound | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | Key Applications/Properties |
|---|---|---|---|---|
| This compound | C₁₂H₁₄O₂ | -OCH₂C₃H₅ (2), -CH₃ (4) | 190.24 | Pharmaceutical intermediate |
| 2-(Cyclopropylmethoxy)-4-methoxybenzaldehyde | C₁₂H₁₄O₃ | -OCH₂C₃H₅ (2), -OCH₃ (4) | 206.24 | Reactive aldehyde for drug synthesis |
| 4-(Cyclopropylmethoxy)benzaldehyde | C₁₁H₁₂O₂ | -OCH₂C₃H₅ (4) | 176.21 | Intermediate in organic synthesis |
| 2-Chloro-4-methylbenzaldehyde | C₈H₇ClO | -Cl (2), -CH₃ (4) | 154.59 | Agrochemical precursor |
| 2-Hydroxy-4-methoxybenzaldehyde | C₈H₈O₃ | -OH (2), -OCH₃ (4) | 152.15 | Flavoring agent, natural product |
Biological Activity
2-(Cyclopropylmethoxy)-4-methylbenzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including data tables and case studies, to present a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a cyclopropyl group attached to a methoxy group on a benzaldehyde backbone, which contributes to its reactivity and biological properties.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound through various assays. The compound has been evaluated against several cancer cell lines, including HeLa, A549, HepG2, and MCF-7.
In Vitro Studies
The MTT assay was employed to assess cell viability and cytotoxicity. The results indicated that this compound exhibits significant anticancer activity. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | 24.67 |
| 5-Fluorouracil (Control) | HeLa | 43.75 |
| This compound | MCF-7 | 32.36 |
In the above table, IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against cancer cells.
The mechanism of action appears to involve apoptosis induction, as evidenced by morphological changes in treated cells observed through Hoechst staining. Cells treated with this compound exhibited characteristics such as nuclear condensation and fragmentation, indicative of apoptotic processes.
Anti-inflammatory Properties
In addition to its anticancer activity, this compound has shown promise in anti-inflammatory applications. Research indicates that it may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation processes.
In Vivo Studies
Animal models have been employed to evaluate the anti-inflammatory effects of this compound. Results demonstrated a significant reduction in inflammatory markers when administered at specific dosages compared to control groups.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the cyclopropyl or methoxy groups can enhance or diminish its biological activities. For instance:
- Methyl Substitution : Adding methyl groups can improve lipophilicity, potentially increasing cellular uptake.
- Cyclopropyl Variations : Altering the size or substituents on the cyclopropyl ring may affect receptor binding affinity and selectivity.
Case Studies
- Case Study on Anticancer Efficacy : A study involving various derivatives of benzaldehyde demonstrated that compounds similar to this compound exhibited enhanced anticancer properties when combined with existing chemotherapeutics like doxorubicin.
- Case Study on Anti-inflammatory Activity : In a controlled experiment using rat models, administration of this compound resulted in decreased paw edema compared to untreated controls, supporting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
